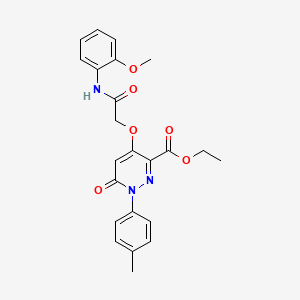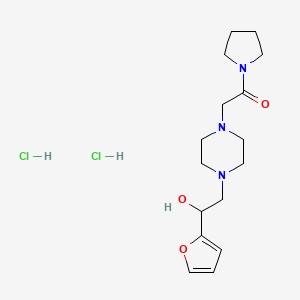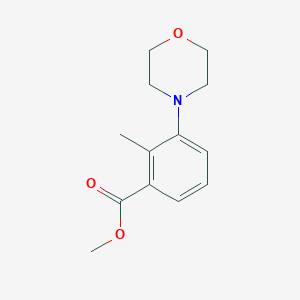![molecular formula C23H24N2O4 B2374838 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid CAS No. 2344681-30-5](/img/structure/B2374838.png)
1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a piperazine ring and a cyclopropane ring, both of which are functionalized . The molecular formula is C23H24N2O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a piperazine ring, and a cyclopropane ring . The fluorene moiety is attached to the piperazine ring via a methoxy carbonyl group . The piperazine ring is further attached to the cyclopropane ring via a carbonyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 392.45 g/mol . It appears as a white-yellow crystalline powder . Its melting point is 177°C .Scientific Research Applications
Photochemical Reactions
Mella, Fasani, and Albini (2001) explored the photochemistry of a compound closely related to 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid, focusing on its behavior under irradiation in water. They discovered that the compound undergoes a low-efficiency substitution process and that its reactivity changes significantly in different conditions, such as the presence of sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001).
Synthesis and Spectral Studies
Yadav and Joshi (2008) conducted research on the synthesis and spectral analysis of novel derivatives of ciprofloxacin, which shares structural similarities with the compound . Their work involved the reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride, leading to various derivatives with potential applications in different fields (Yadav & Joshi, 2008).
Structural Analysis
Shen, Qian, Gu, and Hu (2012) analyzed the crystal structure of marbofloxacin, a compound structurally related to the one . They provided insights into how the molecular structure of such compounds is arranged, which is crucial for understanding their chemical and physical properties (Shen, Qian, Gu, & Hu, 2012).
Process Development for Related Compounds
Jing-zhen (2011) developed a novel reaction system for preparing Ciprofloxacin HCl, a compound related to this compound. This research is significant for optimizing the synthesis process of similar compounds (Jing-zhen, 2011).
Synthesis and Application in Novel Compounds
Chu and Claiborne (1991) described the synthesis of derivatives related to the compound, highlighting the steps involved in forming these novel compounds. Such syntheses pave the way for the development of new drugs or materials (Chu & Claiborne, 1991).
Biological Activity and Drug Development
Suresh et al. (2013) synthesized and evaluated novel analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substituted piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid for their anti-proliferative effects on human cancer cell lines. This demonstrates the potential biomedical applications of such compounds (Suresh et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): taking off immediately all contaminated clothing and rinsing skin with water .
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMMNODBUHOVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)







